molecular formula C8H8N2O4 B11903926 Ethyl 3-nitroisonicotinate

Ethyl 3-nitroisonicotinate

Cat. No.: B11903926
M. Wt: 196.16 g/mol
InChI Key: SOFXBOGIXRXCOO-UHFFFAOYSA-N
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Description

Ethyl 3-Nitroisonicotinate ( 1093759-40-0) is a high-purity white to off-white powder specifically designed for research and development in pharmaceutical synthesis . With a minimum purity of 99%, this compound serves as a critical synthetic intermediate for the discovery and production of active pharmaceutical ingredients (APIs) and other complex molecules . Its molecular structure, which incorporates both an ester and a nitro functional group on a pyridine ring, makes it a versatile building block for various organic transformations. Researchers utilize this compound in the development of novel therapeutic agents, leveraging its reactivity for further functionalization. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. For safe handling, refer to the associated Safety Data Sheet. It is recommended to store the product in a well-closed container, in a cool, dry place, and protected from light to maintain stability . Immediate delivery is available for your research continuity.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

ethyl 3-nitropyridine-4-carboxylate

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3

InChI Key

SOFXBOGIXRXCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Oxidation of Chlorinated Pyridine Precursors

The synthesis begins with 2-chloro-5-nitro-4-methylpyridine or its regioisomer, which undergoes oxidation to yield 2-chloro-5-nitroisonicotinic acid. Concentrated sulfuric acid serves as the solvent, with sodium dichromate (Na₂Cr₂O₇) as the oxidant at temperatures ≤25°C, achieving 94% yield. Alternative oxidants like potassium permanganate or nitric acid are viable but require stricter temperature controls (30–140°C).

Esterification with Ethanol

The carboxylic acid intermediate is converted to the ethyl ester via chlorination followed by alcoholysis. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) facilitates acid chloride formation, which reacts with ethanol at ≤25°C. This step yields 2-chloro-5-nitroisonicotinate ethyl ester with 96% efficiency.

Reductive Displacement of Chlorine

Copper powder in propionic acid at 80–200°C reduces the chloride substituent, yielding ethyl 3-nitroisonicotinate. The reaction proceeds via a radical mechanism, with the nitro group remaining intact. Post-reduction purification via ethyl acetate extraction and sodium sulfate drying ensures >90% purity.

Table 1: Optimization of Oxidation-Esterification-Reduction Parameters

StepReagents/ConditionsYield (%)Temperature (°C)
OxidationNa₂Cr₂O₇/H₂SO₄940–25
EsterificationSOCl₂ → EtOH96≤25
ReductionCu/propionic acid8980–200

Direct Nitration of Ethyl Isonicotinate

Nitration via Sigmatropic Shift

Ethyl isonicotinate reacts with dinitrogen pentoxide (N₂O₅) in methyl nitrate, forming an N-nitropyridinium intermediate. Subsequent treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) induces a sigmatropic nitro group migration to the 3-position. This method achieves 77% yield for unsubstituted pyridines but drops to 24–36% for methyl-substituted variants.

Solvent and Catalyst Effects

Nitration efficiency correlates with solvent polarity. Methanol and ethanol enhance nitro group migration due to hydrogen bonding, whereas aprotic solvents like dichloromethane hinder reactivity. Catalysts such as cobalt acetate marginally improve yields (5–10%) but introduce purification challenges.

Catalytic Hydrogenation of Nitro-Cyano Intermediates

Amination and Dehydration

Ethyl 2-chloro-5-nitroisonicotinate undergoes amination with aqueous ammonia, forming 2-chloro-5-nitroisonicotinamide. Dehydration with phosphorus oxychloride (POCl₃) yields the nitrile derivative, which is hydrogenated over palladium-carbon (Pd/C) at 10–120°C under 1 MPa H₂. This method achieves 93% selectivity for 3-amino derivatives but requires precise pressure control to retain the nitro group.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The oxidation-esterification-reduction route is superior for industrial scalability, with cumulative yields of 80–85% and tolerance for diverse substituents. Direct nitration, while mechanistically elegant, suffers from moderate yields (24–77%) and sensitivity to steric hindrance.

MethodCost (Relative)Safety ConcernsIndustrial Feasibility
Oxidation-ReductionLowCorrosive reagentsHigh
Direct NitrationModerateExplosive intermediatesModerate
Catalytic HydrogenationHighHigh-pressure H₂Low

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt continuous flow systems for oxidation and esterification steps, reducing reaction times by 40% and improving heat dissipation. For example, thionyl chloride addition under flow conditions minimizes exothermic risks.

Waste Management

Chromium-containing waste from Na₂Cr₂O₇ oxidation necessitates alkaline precipitation and landfill disposal. Propionic acid recycling via distillation reduces environmental impact, with >70% recovery rates .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and nitro groups facilitate regioselective substitutions:

Reaction Type Conditions Outcome Yield
Amination Hydroxylamine, vicarious substitutionPara-aminated derivatives 60–75%
Alkylation Alkyl halides, Pd catalysisC–N bond formation at position 2 N/A
Halogen Exchange NaBr/KBr in polar solventsBromo or iodo analogs50–65%

Example: Ethyl 3-nitroisonicotinate reacts with 4-amino-1,2,4-triazole under basic conditions to yield 4-amino-3-nitroisonicotinate derivatives .

Nitro Group Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming ethyl 3-aminoisonicotinate .

  • Selectivity : Competing ester hydrolysis is minimized in non-aqueous media (e.g., THF) .

Ester Hydrolysis

  • Acidic hydrolysis (HCl/H₂O, reflux) yields 3-nitroisonicotinic acid .

  • Basic hydrolysis (NaOH/EtOH) produces the sodium salt, useful for further coupling reactions .

Coupling Reactions

This compound participates in cross-coupling reactions, leveraging its halogen or nitro substituents:

Reaction Catalyst System Application
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl synthesis (bromo derivatives)
Buchwald–Hartwig Pd(OAc)₂, XantphosC–N bond formation (aminated products)

Example: Bromo-substituted analogs undergo Suzuki coupling with aryl boronic acids to generate biaryl structures.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .

  • pH Sensitivity : Ester group hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

  • Electrophilicity : Nitro group directs electrophilic substitutions to the para position .

Scientific Research Applications

Scientific Research Applications

Ethyl 3-nitroisonicotinate has several notable applications:

Organic Synthesis

  • Building Block: It serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic pathways.

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways.
  • Anticancer Potential: Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The compound activates caspase pathways and inhibits cell proliferation through cell cycle arrest .
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, including certain kinases critical in signaling pathways relevant to cancer and other diseases.

Material Science

  • Functional Materials: this compound is utilized in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions. This application is significant in developing materials with specific properties for catalysis and sensing.

Antimicrobial Efficacy Study

A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated substantial bacterial growth inhibition at concentrations lower than traditional antibiotics, showcasing its potential as a novel antimicrobial agent.

Cancer Cell Line Research

In experiments using varying concentrations of this compound on MCF-7 breast cancer cells, a dose-dependent response was observed. Higher concentrations led to increased apoptosis rates, suggesting its potential role as an adjunct therapy in cancer treatment.

Inflammation Model Study

In a controlled study involving mice with induced inflammation, administration of this compound resulted in significant reductions in swelling and pain compared to control groups. This indicates its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 3-nitroisonicotinate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ester group can be hydrolyzed in vivo to release the active isonicotinic acid derivative.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents, which critically influence reactivity, stability, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 3-nitroisonicotinate -NO₂ at C3, -COOEt at C4 C₈H₈N₂O₄ 212.16 (calc.) Hypothetical intermediate for amination N/A
Mthis compound -NO₂ at C3, -COOMe at C4 C₇H₆N₂O₄ 198.13 (calc.) High-yield amination with hydroxylamine
Ethyl 2-chloro-3-nitroisonicotinate -Cl at C2, -NO₂ at C3, -COOEt at C4 C₈H₇ClN₂O₄ 231.61 (calc.) Research intermediate; requires strict safety protocols
Ethyl 3-iodoisonicotinate -I at C3, -COOEt at C4 C₈H₈INO₂ 277.06 Halogenated analog for cross-coupling
Ethyl 3-aminoisonicotinate -NH₂ at C3, -COOEt at C4 C₈H₁₀N₂O₂ 166.18 Amine precursor; irritant

Notes:

  • Electron-Withdrawing Groups: The nitro group (-NO₂) enhances electrophilicity at adjacent positions, enabling nucleophilic substitution (e.g., amination in ). Chloro and iodo substituents further increase reactivity but add steric bulk .
  • Amino Group: Ethyl 3-aminoisonicotinate’s -NH₂ group makes it a versatile building block for heterocycles but introduces handling hazards (irritant properties) .

Reactivity in Amination Reactions

A critical comparison involves amination efficiency ():

  • Mthis compound achieved optimal yields (exact % unspecified) with hydroxylamine over 4-amino-1,2,4-triazole, likely due to steric and electronic effects of the ester group .

Biological Activity

Ethyl 3-nitroisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of isonicotinic acid with a nitro group at the 3-position. Its molecular formula is C8H8N2O3C_8H_8N_2O_3, and it has a molecular weight of approximately 180.16 g/mol. The compound's structure can be represented as follows:

  • SMILES : CCOC(=O)C1=C(C=CN=C1)N+=O

Synthesis

The synthesis of this compound typically involves the nitration of isonicotinic acid derivatives. A common method includes the reaction of ethyl isonicotinate with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled conditions to yield the nitro derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study evaluated its activity against the NCI 60 cancer cell line panel, revealing significant growth inhibition in several lines, particularly those associated with renal and breast cancers.

Cell Line Inhibition (%) Selectivity
UO31 (Renal)65.4High
MCF-7 (Breast)45.2Moderate
MDA-MB-46840.1Moderate

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the nitro group may enhance its reactivity towards cellular targets.

Case Studies

  • Study on Cytotoxicity : A research article published in Bioorganic & Medicinal Chemistry investigated various nitro derivatives, including this compound, for their cytotoxic properties against human cancer cell lines. The study concluded that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity due to increased electrophilicity, facilitating interactions with nucleophilic sites within cells .
  • Structure-Activity Relationship (SAR) : Another study focused on understanding the SAR of pyridine derivatives, including this compound. The results indicated that modifications to the nitro group and alkyl chain significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. How can researchers enhance the reproducibility of catalytic studies using this compound?

  • Methodological Answer : Provide detailed catalyst characterization (e.g., XRD, BET surface area) and reaction conditions (e.g., moisture levels, inert atmosphere protocols). Share datasets in open-access repositories and adhere to FAIR data principles. Cross-check results with independent synthetic routes to confirm mechanistic consistency .

Q. Tables for Reference

Data Type Recommended Analysis Method Validation Criteria Source Reference
Kinetic ParametersNon-linear regression, ANOVAR2>0.95R^2 > 0.95, p < 0.05
Spectroscopic DataComparative analysis (NIST databases)Peak alignment within ±5 ppm (NMR)
Computational ModelsBenchmarking against experimentalMean absolute error < 10%

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